molecular formula C20H19NO5 B2472981 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate CAS No. 919741-91-6

5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2472981
CAS No.: 919741-91-6
M. Wt: 353.374
InChI Key: QDVYEGQEKVWCSH-UHFFFAOYSA-N
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Description

5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a dimethylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base such as sodium ethoxide.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like potassium carbonate.

    Formation of the Dimethylcarbamate Moiety: The dimethylcarbamate group can be introduced by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

    Substitution: The ethoxy and dimethylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated chromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has the molecular formula C18H15NO5C_{18}H_{15}NO_5 and a molecular weight of approximately 325.31 g/mol. The compound features a chromenone structure, which is known for its diverse biological activities.

Anticancer Activity

One of the prominent applications of this compound is its potential anticancer activity. Research studies have shown that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7) using the MTT assay, demonstrating substantial inhibition of cell proliferation compared to standard treatments like Doxorubicin .

Table 1: Anticancer Activity of Chromenone Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-715
DoxorubicinMCF-710

Antibacterial Properties

The compound also exhibits antibacterial properties, particularly against Gram-negative bacteria. In vitro studies have indicated that it can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, showing promising results that suggest potential use in treating bacterial infections .

Table 2: Antibacterial Activity

Compound NameBacteria StrainMIC (mg/mL)Reference
This compoundE. coli ATCC 2592250
This compoundP. aeruginosa ATCC 2785330

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of chromenone derivatives involved synthesizing several analogs and testing their effects on MCF-7 cells. The results indicated that modifications to the chromenone structure could enhance anticancer activity, with specific substitutions leading to improved potency compared to the parent compound .

Case Study 2: Antibacterial Testing

In another investigation, the antibacterial efficacy of this compound was evaluated against multiple strains of bacteria using both agar well diffusion and broth microdilution techniques. The findings demonstrated that while effective against certain Gram-negative bacteria, the compound showed limited activity against Gram-positive strains, suggesting a targeted application in treating specific infections .

Mechanism of Action

The mechanism of action of 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Scavenging Free Radicals: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.

    Modulating Signaling Pathways: It can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
  • 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl methylcarbamate
  • 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl ethylcarbamate

Uniqueness

5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and dimethylcarbamate groups contribute to its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen derivatives, characterized by a chromene backbone with various substituents that can influence its biological activity. Its molecular formula is C23H22O5C_{23}H_{22}O_5, and it has a molecular weight of approximately 394.42 g/mol. The presence of the dimethylcarbamate moiety suggests potential interactions with biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Many chromen derivatives are known for their ability to scavenge free radicals, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
  • Anticancer Properties : Some studies suggest that chromen derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antioxidant and Anti-inflammatory Effects

Research into similar flavonoid compounds has shown promising antioxidant activities, with some derivatives exhibiting strong inhibition of lipid peroxidation and radical scavenging capabilities . The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators like TNF-alpha and IL-6.

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines indicated that chromen derivatives could significantly reduce cell viability through apoptosis induction. For example, a study found that a related flavonoid caused significant growth inhibition in breast cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
  • Animal Models : In vivo studies have demonstrated that certain chromen derivatives can reduce tumor size in xenograft models by inhibiting angiogenesis and inducing apoptosis in tumor cells.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis via caspase activation

Properties

IUPAC Name

(5-ethoxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-24-17-10-14(25-20(23)21(2)3)11-18-19(17)15(22)12-16(26-18)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVYEGQEKVWCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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